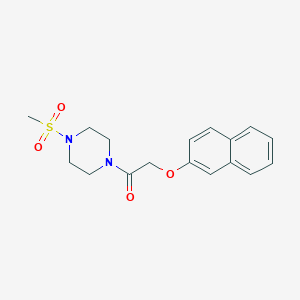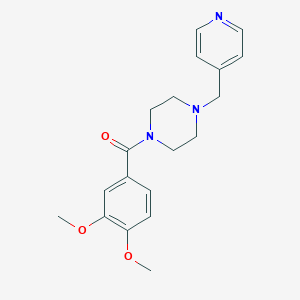![molecular formula C17H21N3O2S B249165 1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B249165.png)
1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine, also known as P4MP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine is not well understood. However, it has been suggested that 1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine has also been found to inhibit the replication of herpes simplex virus by inhibiting the activity of viral thymidine kinase.
Biochemical and Physiological Effects:
1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine has been found to exhibit several biochemical and physiological effects. In one study, 1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine was found to induce apoptosis in breast cancer cells by activating the caspase-3 pathway. 1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine has also been found to inhibit the activity of viral thymidine kinase by binding to the enzyme's active site. Additionally, 1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine has been found to exhibit antibacterial activity by inhibiting the growth of bacterial cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine in lab experiments is its wide range of biological activities, which makes it a useful tool for studying various cellular processes. Additionally, 1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using 1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine. One direction is to further investigate the mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine in cancer cells, which may lead to the development of more effective cancer treatments. Another direction is to investigate the potential use of 1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine in combination with other drugs, which may enhance its therapeutic efficacy. Additionally, further research is needed to investigate the potential use of 1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine in the treatment of viral and bacterial infections.
Synthesemethoden
The synthesis of 1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine involves the reaction of 1-(4-methylphenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine with various reagents. One such method involves the reaction of 1-(4-methylphenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine with sodium hydride in dimethylformamide (DMF) to yield 1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine. Another method involves the reaction of 1-(4-methylphenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine with potassium tert-butoxide in DMF to yield 1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. In one study, 1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine was found to inhibit the growth of several human cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine has also been found to exhibit antiviral activity against herpes simplex virus type 1 and type 2. Additionally, 1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine has been found to exhibit antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
Produktname |
1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine |
|---|---|
Molekularformel |
C17H21N3O2S |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C17H21N3O2S/c1-15-2-4-17(5-3-15)23(21,22)20-12-10-19(11-13-20)14-16-6-8-18-9-7-16/h2-9H,10-14H2,1H3 |
InChI-Schlüssel |
SXRDAXAJJCQHJD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=NC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Methylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249083.png)


![[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249094.png)

methanone](/img/structure/B249096.png)
![1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249097.png)

![[4-(4-Phenyl-cyclohexyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B249099.png)

![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249101.png)

![1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249105.png)
![3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249107.png)